Oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-trimethoxyfuro[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,7,8-trimethoxyquinoline with oxalic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7,8-trimethoxyfuro[2,3-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
4,7,8-trimethoxyfuro[2,3-b]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7,8-trimethoxyfuro[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- β-Fagarine
- Skimmianin
- Skimmianine
- 4,6,7-Trimethoxyfuro[2,3-b]quinoline
Uniqueness
4,7,8-trimethoxyfuro[2,3-b]quinoline is unique due to its specific substitution pattern and the presence of methoxy groups at positions 4, 7, and 8. This structural feature imparts distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
114318-44-4 |
---|---|
Molecular Formula |
C16H15NO8 |
Molecular Weight |
349.29 g/mol |
IUPAC Name |
oxalic acid;4,7,8-trimethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H13NO4.C2H2O4/c1-16-10-5-4-8-11(13(10)18-3)15-14-9(6-7-19-14)12(8)17-2;3-1(4)2(5)6/h4-7H,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
HSZFRYWMNXAJAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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